2-[(4-fluorophenyl)sulfanyl]-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
Description
The compound 2-[(4-fluorophenyl)sulfanyl]-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide features a unique structure comprising:
- A 4-fluorophenylsulfanyl group attached to an acetamide backbone.
- A phenyl ring substituted with a tetrahydroimidazo[1,2-a]pyridine moiety (5H,6H,7H,8H indicates partial saturation of the imidazo-pyridine core).
The tetrahydroimidazo[1,2-a]pyridine core enhances conformational flexibility, which may influence receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-15-8-10-16(11-9-15)27-14-21(26)24-18-6-2-1-5-17(18)19-13-25-12-4-3-7-20(25)23-19/h1-2,5-6,8-11,13H,3-4,7,12,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDPIDRXKRNCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Coupling Approaches
The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation of 2-aminopyridines with α-halo ketones or via transition-metal-catalyzed coupling. A notable method involves Fe₃O₄@SiO₂@MOF-199, a recyclable magnetic catalyst, which facilitates the coupling of 2-bromophenyl imidazoles with cyclohexane-1,3-diones in dimethylformamide (DMF) at 60°C. The presence of l-proline as a ligand and Cs₂CO₃ as a base is critical, achieving yields up to 91% (Table 1).
Table 1: Optimization of Imidazo[1,2-a]pyridine Synthesis Using Fe₃O₄@SiO₂@MOF-199
| Catalyst Loading (mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 5 | l-proline | Cs₂CO₃ | DMF | 91 |
| 5 | None | Cs₂CO₃ | DMF | 14 |
| 5 | Glycine | Cs₂CO₃ | DMF | 36 |
The catalyst’s magnetic properties enable facile recovery and reuse without significant activity loss (89% yield after four cycles).
Functionalization at the 2-Position
Introducing the phenyl group at the 2-position of imidazo[1,2-a]pyridine necessitates Suzuki-Miyaura coupling or Ullmann-type reactions. For example, 2-iodoimidazo[1,2-a]pyridine derivatives undergo cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄. However, this approach may require protection of the acetamide nitrogen to prevent side reactions.
Synthesis of Sulfanyl Acetamide Derivatives
Thiolate-Alkylation Methodology
The sulfanyl acetamide fragment is synthesized via nucleophilic substitution of chloroacetamides with in situ-generated thiolates. As demonstrated by Subasri et al., 4,6-diaminopyrimidine-2-thiol reacts with 2-chloro-N-(4-fluorophenyl)acetamide in ethanol under reflux with KOH, yielding 88–92% of the target sulfanyl acetamide. Adapting this method, 4-fluorothiophenol can be alkylated with 2-chloro-N-(2-aminophenyl)acetamide, followed by oxidation to the sulfonyl group if required.
Key Reaction Conditions:
Alternative Routes via Thioetherification
Recent patents describe thioetherification using disulfide intermediates. For instance, 4-fluorophenyl disulfide reacts with 2-mercaptoacetamide derivatives in the presence of CuI and 1,10-phenanthroline, though yields are moderate (65–70%).
Coupling of Imidazo[1,2-a]pyridine and Sulfanyl Acetamide Fragments
Amide Bond Formation
The final step involves coupling the imidazo[1,2-a]pyridin-2-ylphenylamine with the sulfanyl acetyl chloride. Activation of the carboxylic acid (from the acetamide) using EDC·HCl and HOBt in dichloromethane provides the acylating agent, which reacts with the amine at 0–5°C. This method avoids racemization and achieves >85% purity after recrystallization from ethyl acetate.
Representative Procedure:
- Dissolve 2-[(4-fluorophenyl)sulfanyl]acetic acid (1.0 equiv) in DCM.
- Add EDC·HCl (1.2 equiv) and HOBt (1.1 equiv), stir at 25°C for 1 h.
- Add 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline (1.0 equiv), stir for 12 h.
- Wash with NaHCO₃, dry over MgSO₄, and concentrate.
- Purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
One-Pot Sequential Reactions
Integrating cyclization and coupling steps in a single pot reduces purification steps. For example, imidazo[1,2-a]pyridine formation and subsequent amidation can be performed sequentially using Fe₃O₄@SiO₂@MOF-199 and EDC·HCl, though yields drop slightly (78%).
Optimization of Reaction Conditions
Solvent and Base Screening
DMF outperforms toluene and 1,4-dioxane in imidazo[1,2-a]pyridine synthesis due to its high polarity and ability to stabilize intermediates. Similarly, Cs₂CO₃ provides superior deprotonation compared to K₂CO₃ or KO^tBu, enhancing nucleophilicity in thiolate-alkylation reactions.
Table 2: Impact of Base on Thiolate-Alkylation Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | EtOH | 78 | 92 |
| K₂CO₃ | EtOH | 78 | 76 |
| NaOH | EtOH | 78 | 68 |
Catalytic System Tuning
Increasing Fe₃O₄@SiO₂@MOF-199 loading from 5 mol% to 10 mol% improves imidazo[1,2-a]pyridine yields from 91% to 95%, but economic viability must be considered.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity with a retention time of 6.7 min.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazopyridine moiety.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazopyridine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl thioether group may interact with hydrophobic pockets in proteins, while the imidazopyridine moiety can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Modifications
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Core Flexibility : The tetrahydroimidazo[1,2-a]pyridine core in the target compound and ’s analog enhances flexibility compared to unsaturated imidazo[1,2-a]pyridine () or rigid imidazo-thiazole ().
Linker Groups: The sulfanyl group in the target compound and ’s triazole analog may influence hydrophobicity and hydrogen-bonding capacity, whereas phenoxy () or acetyl groups alter electronic properties.
Substituent Effects : Fluorine atoms ( and target compound) improve metabolic stability and binding affinity in drug design, while methyl groups () enhance lipophilicity.
Anti-Exudative Activity:
- Acetamide derivatives, such as those in , demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg vs. 10 mg/kg for analogs) . This suggests the acetamide moiety is critical for modulating inflammation-related pathways.
Docking and Binding Studies:
Physicochemical Properties
- Spectroscopic Data : provides IR and NMR data for a cyclopentyl-substituted acetamide, showing characteristic peaks for NH (3391 cm⁻¹), C=O (1681 cm⁻¹), and SO₂ (1378 cm⁻¹) . These could guide characterization of the target compound’s functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
